3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Another member of the pyrrolopyridine family with different functional groups.
6-phenylmethyl-5H,7H-pyrrolo[3,4-b]pyridine: A structurally similar compound with a phenylmethyl group.
Uniqueness
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves the condensation of 2,3-dihydropyridine-4-carboxaldehyde with 2-amino-3-methylpyridine followed by cyclization and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2,3-dihydropyridine-4-carboxaldehyde", "2-amino-3-methylpyridine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydropyridine-4-carboxaldehyde with 2-amino-3-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 3-methyl-5-(pyridin-2-yl)-1,2-dihydropyridine-4-carbaldehyde.", "Step 2: Cyclization of the intermediate with a Lewis acid catalyst such as zinc chloride or aluminum chloride to form 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.", "Step 3: Quaternization of the pyrrolopyridine with hydrochloric acid to form the dihydrochloride salt of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine." ] } | |
CAS-Nummer |
2613385-77-4 |
Molekularformel |
C8H12Cl2N2 |
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-4-9-5-8(7)10-3-6;;/h2-3,9H,4-5H2,1H3;2*1H |
InChI-Schlüssel |
OUFHRGMTRBILRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CNC2)N=C1.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.